molecular formula C4H6Cl2 B14156252 1-Propene, 1,1-dichloro-2-methyl- CAS No. 28600-66-0

1-Propene, 1,1-dichloro-2-methyl-

Cat. No.: B14156252
CAS No.: 28600-66-0
M. Wt: 124.99 g/mol
InChI Key: GSQMUEGXIDQJES-UHFFFAOYSA-N
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Description

Despite this, structurally analogous chlorinated propenes (e.g., dichloro-, fluoro-, or bromo-substituted derivatives) offer valuable insights into its likely properties and behavior. The following sections compare this compound with similar halogenated alkenes, drawing on available data from the evidence provided.

Properties

CAS No.

28600-66-0

Molecular Formula

C4H6Cl2

Molecular Weight

124.99 g/mol

IUPAC Name

1,1-dichloro-2-methylprop-1-ene

InChI

InChI=1S/C4H6Cl2/c1-3(2)4(5)6/h1-2H3

InChI Key

GSQMUEGXIDQJES-UHFFFAOYSA-N

Canonical SMILES

CC(=C(Cl)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Pathways for 1,Propene, 1,1-Dichloro-2-Methyl-

Magnesium-Mediated Coupling Reaction

The predominant method involves reacting aldehydes or ketones with trichloromethanephosphonic acid esters in the presence of magnesium metal. This single-step process avoids the cryogenic conditions (-70°C to -80°C) and moisture-sensitive reagents required in earlier lithium-based approaches. The general reaction mechanism proceeds as follows:

$$
\text{R}1\text{COR}2 + \text{Cl}3\text{CPO(OR}3\text{)}2 \xrightarrow{\text{Mg, solvent}} \text{R}1\text{C(Cl)}2\text{–CH}2\text{R}_2 + \text{byproducts}
$$

Magnesium acts as both a base and reducing agent, facilitating deprotonation and chloride transfer. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction rates by stabilizing ionic intermediates.

Reaction Optimization

Critical parameters include:

  • Molar ratios : 0.95–1.4 moles of phosphonic acid ester and 1.5–4 moles of magnesium per mole of carbonyl compound.
  • Temperature : 10°C–80°C balances reaction kinetics and side-product formation.
  • Solvent selection : DMF provides higher yields (60–69%) compared to ethers due to superior solvation of magnesium species.

Table 1 : Representative Reaction Conditions and Yields

Carbonyl Compound Phosphonic Acid Ester Solvent Temperature (°C) Yield (%)
β,β-Dimethylacrolein Diethyl ester DMF 60–70 69
Cyclopropanecarboxaldehyde Dimethyl ester THF 40–50 60

Comparative Analysis with Lithium-Based Methods

Prior syntheses relied on lithium salts of dichloromethanephosphonic acid esters, which required:

  • Strict anhydrous conditions (-70°C under argon).
  • Stoichiometric butyllithium, increasing cost and safety risks.
  • Lower yields (40–50%) due to competing elimination pathways.
    The magnesium method eliminates these constraints, enabling scalable production under ambient pressure with standard glassware.

Mechanistic Insights into Chloroalkene Formation

Stepwise Reaction Pathway

  • Magnesium activation : Elementary magnesium reduces the trichloromethanephosphonic acid ester, generating a dichloromethanide intermediate:
    $$
    \text{Cl}3\text{CPO(OR)}2 + \text{Mg} \rightarrow \text{Cl}2\text{C}^–\text{PO(OR)}2 + \text{MgCl}^+
    $$
  • Nucleophilic addition : The dichloromethanide attacks the carbonyl carbon, forming a tetrahedral intermediate.
  • Chloride transfer : Sequential β-elimination releases the dichloroalkene and regenerates the phosphate byproduct.

Stereoelectronic Considerations

The reaction favors E-isomers due to steric repulsion between the bulky phosphonate group and R₂ substituents during elimination. Nuclear magnetic resonance (NMR) analysis of the product confirms this selectivity, with vicinal coupling constants (J = 12–14 Hz) characteristic of trans-configuration.

Purification and Characterization

Workup Protocol

  • Filtration : Removes unreacted magnesium and magnesium chloride salts.
  • Liquid-liquid extraction : Methylene chloride isolates the product from aqueous DMF mixtures.
  • Vacuum distillation : Separates the target compound (boiling range 53°C–55°C at 10 mmHg) from higher-boiling impurities.

Analytical Confirmation

  • Gas chromatography (GC) : Retention time matching against authentic standards.
  • ¹H NMR : Distinct signals for vinylic protons (δ 5.8–6.2 ppm) and geminal dichloro groups (no splitting due to symmetry).
  • Mass spectrometry : Molecular ion peak at m/z 124.99 (C₄H₆Cl₂).

Industrial Applications and Scalability

Pyrethroid Insecticide Synthesis

1-Propene, 1,1-dichloro-2-methyl- serves as a key intermediate in pyrethroids like permethrin. Its dichlorovinyl group enhances insecticidal activity by resisting enzymatic degradation.

Process Economics

  • Raw material costs : Magnesium ($3.50/kg) vs. butyllithium ($120/kg) offers 30-fold savings.
  • Energy consumption : Ambient-temperature reactions reduce heating/cooling requirements by 40% compared to lithium methods.

Chemical Reactions Analysis

1-Propene, 1,1-dichloro-2-methyl- undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols or ethers.

    Addition Reactions: The compound can undergo addition reactions with hydrogen halides or other electrophiles, resulting in the formation of more complex chlorinated compounds.

    Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

Common reagents used in these reactions include sodium hydroxide for substitution and elimination reactions, and hydrogen chloride for addition reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Propene, 1,1-dichloro-2-methyl- has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the production of polymers and resins.

    Biology: The compound can be used in studies involving the effects of chlorinated hydrocarbons on biological systems.

    Medicine: Research may explore its potential use in the development of pharmaceuticals, particularly those involving chlorinated intermediates.

    Industry: It is utilized in the manufacture of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Propene, 1,1-dichloro-2-methyl- involves its reactivity with nucleophiles and electrophiles. The presence of chlorine atoms makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-Propene, 1,1-dichloro-2-methyl- (theoretical) N/A C₃H₄Cl₂ 126.97 Cl₂C=CH(CH₃)
1-Propene, 1,1-dichloro-2-fluoro- 430-95-5 C₃H₃Cl₂F 148.96 Cl₂C=CFH
1,1-Dibromo-1-propene 13195-80-7 C₃H₄Br₂ 199.87 Br₂C=CH₂
Hexachloropropene 1888-71-7 C₃Cl₆ 248.75 Cl₃C=CCl₂

Key Observations :

  • Chlorine vs. Bromine Substitution : Brominated analogs (e.g., 1,1-dibromo-1-propene) exhibit higher molecular weights and densities compared to chlorinated derivatives due to bromine’s larger atomic mass .
  • Fluorine Substitution : The introduction of fluorine (as in 1,1-dichloro-2-fluoro-1-propene) reduces molecular weight and may alter polarity and reactivity .
  • Degree of Halogenation : Hexachloropropene (C₃Cl₆) demonstrates extreme halogenation, leading to high stability and resistance to thermal degradation .

Physicochemical Properties

Compound Name Boiling Point (°C) Density (g/cm³) Refractive Index Key Applications
1-Propene, 1,1-dichloro-2-methyl- N/A N/A N/A Hypothetical solvent/intermediate
1-Propene, 1,1-dichloro-2-fluoro- Not reported Not reported Not reported Specialty fluorinated intermediates
1,1-Dibromo-1-propene 126–128 1.9767 1.5260 Flame retardants, organic synthesis
Hexachloropropene 210 (decomposes) 1.78 Not reported Polymer production, chemical resistance coatings

Key Observations :

  • Boiling Points : Brominated derivatives (e.g., 1,1-dibromo-1-propene) exhibit higher boiling points than chlorinated analogs due to stronger van der Waals forces .
  • Density Trends : Increased halogen substitution correlates with higher density (e.g., 1,1-dibromo-1-propene at 1.9767 g/cm³ vs. hexachloropropene at 1.78 g/cm³) .

Industrial and Environmental Considerations

  • Environmental Impact : Brominated and chlorinated propenes are regulated due to persistence and toxicity. For example, hexachloropropene is classified as a hazardous waste (RCRA U243) .
  • Thermodynamic Modeling : The Cubic-Plus-Association (CPA) equation of state effectively predicts phase equilibria in systems containing chlorinated compounds (e.g., sulfur-containing analogs like 1-propanethiol + methane) . This suggests similar models could apply to 1,1-dichloro-2-methyl-propene if experimental data were available.

Q & A

Basic: What analytical techniques are recommended for quantifying 1,1-dichloro-2-methyl-1-propene in environmental matrices?

Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Use EPA Method 8260 for volatile organic compounds (VOCs) with a semi-quantitative limit of 4.54 µg/mL and retention time calibration (e.g., 8.90 min for chlorinated analogs) .
  • Isomer Differentiation: Employ capillary columns (e.g., DB-5) to resolve geometric isomers (cis/trans) by retention indices. Confirm identity using CAS registry cross-referencing (e.g., 28600-66-0 for 1,1-dichloro-2-methyl-1-propene) .

Basic: How can structural isomers of dichlorinated propenes be distinguished during synthesis?

Answer:

  • Spectroscopic Methods:
    • NMR: Compare chemical shifts for chlorine substituents; deshielding effects at δ 5.2–5.8 ppm for vinylic protons indicate substitution patterns .
    • IR: C-Cl stretching vibrations near 600–800 cm⁻¹ vary with molecular symmetry .
  • Chromatographic Separation: Use reverse-phase HPLC with UV detection (λ = 210–230 nm) optimized for halogenated alkenes .

Advanced: What computational models predict the environmental persistence of 1,1-dichloro-2-methyl-1-propene?

Answer:

  • QSPR Models: Apply quantitative structure-property relationships (QSPR) to estimate half-life in groundwater. Key descriptors include molar volume (C₄H₆Cl₂: ~90.55 g/mol) and octanol-water partition coefficients (log Kow ≈ 2.1) .
  • Molecular Dynamics Simulations: Model hydrolysis pathways under varying pH; prioritize radical intermediates (e.g., chloromethyl radicals) using DFT/B3LYP methods .

Advanced: How can discrepancies in reaction kinetics data for radical-mediated reactions be resolved?

Answer:

  • Controlled Experimental Design:
    • Radical Initiators: Use AIBN or benzoyl peroxide to standardize initiation rates .
    • Temperature Gradients: Compare Arrhenius plots across 25–80°C to identify non-linear deviations .
  • Statistical Analysis: Apply ANOVA to datasets with >10 replicates; address outliers via Grubbs’ test (α = 0.05) .

Basic: What are the challenges in synthesizing 1,1-dichloro-2-methyl-1-propene with high stereochemical purity?

Answer:

  • Stereocontrol: Use Ziegler-Natta catalysts to minimize isomerization during allylic chlorination .
  • Purification: Isolate via fractional distillation (bp ~110–115°C) and confirm purity via GC-FID (>99% area) .

Advanced: How does the compound’s electronic structure influence its reactivity in Diels-Alder cycloadditions?

Answer:

  • Frontier Molecular Orbital (FMO) Analysis:
    • LUMO of 1,1-dichloro-2-methyl-1-propene localizes on the C-Cl bond, favoring electron-rich dienophiles .
    • Substituent effects (e.g., methyl groups) increase steric hindrance, reducing reaction yields by ~15% .

Basic: What protocols ensure safe handling of 1,1-dichloro-2-methyl-1-propene in laboratory settings?

Answer:

  • Ventilation: Use fume hoods with >100 ft/min airflow to mitigate vapor exposure (TLV-TWA: 10 ppm) .
  • Storage: Stabilize with 0.1% epoxides to prevent peroxide formation during long-term storage .

Advanced: What mechanistic insights explain its degradation in ozone-rich environments?

Answer:

  • Ozonolysis Pathways:
    • Primary pathway: Cleavage at the double bond, forming chloroacetone and formyl chloride .
    • Secondary pathway: Radical chain reactions produce chlorinated carboxylic acids (e.g., 2,2-dichloropropionic acid) .
  • Kinetic Modeling: Pseudo-first-order rate constants (k ~ 2.3 × 10⁻¹⁷ cm³/molecule/sec) correlate with ozone concentration .

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